molecular formula C24H26N2O2 B2746590 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol CAS No. 304481-21-8

2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol

Cat. No.: B2746590
CAS No.: 304481-21-8
M. Wt: 374.484
InChI Key: BRMUEVJUZYWWMG-UHFFFAOYSA-N
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Description

2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol is a complex organic compound that features a unique structure combining an imidazolidine ring with benzyl groups and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol typically involves the reaction of benzylamine with formaldehyde and a phenolic compound under controlled conditions. The reaction proceeds through the formation of an imidazolidine intermediate, which is then further reacted with methoxyphenol to yield the final product. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and high standards.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The imidazolidine ring can be reduced under specific conditions to yield different amine derivatives.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds, depending on the substituents introduced.

Scientific Research Applications

2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The imidazolidine ring and benzyl groups can form specific interactions with these targets, leading to changes in their activity or function. The methoxyphenol moiety may also contribute to the compound’s overall activity by participating in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Dibenzylimidazolidin-2-ylidene)malononitrile: Shares the imidazolidine ring and benzyl groups but has a different functional group.

    Pyridoxal imidazolidines: Similar imidazolidine structure but with different substituents and functional groups.

Uniqueness

2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol is unique due to the combination of its imidazolidine ring, benzyl groups, and methoxyphenol moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-(1,3-dibenzylimidazolidin-2-yl)-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-28-22-14-8-13-21(23(22)27)24-25(17-19-9-4-2-5-10-19)15-16-26(24)18-20-11-6-3-7-12-20/h2-14,24,27H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMUEVJUZYWWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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